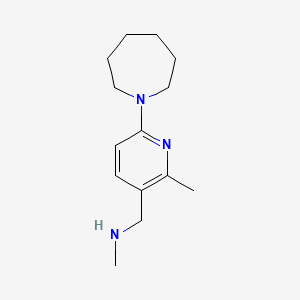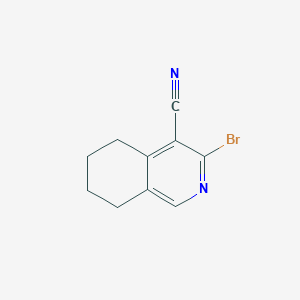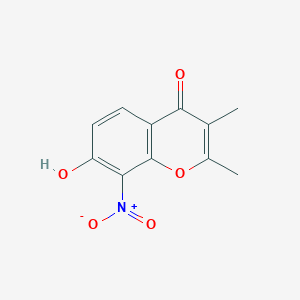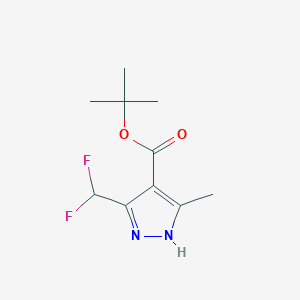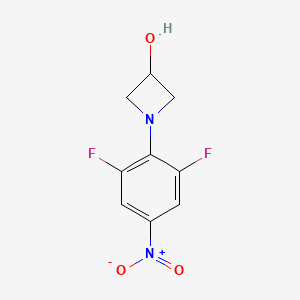
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F2N2O3 It is characterized by the presence of a four-membered azetidine ring, substituted with a hydroxyl group and a 2,6-difluoro-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a suitable amine and an epoxide can be reacted under basic conditions to form the azetidine ring.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group: The 2,6-difluoro-4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable nucleophile with a 2,6-difluoro-4-nitrobenzene derivative under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological targets are of interest for drug discovery.
Medicine: Explored as a potential therapeutic agent due to its unique structural features. Research is ongoing to understand its pharmacological properties and potential medical applications.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound for industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)azetidin-3-ol: Lacks the nitro group, leading to different reactivity and biological activity.
1-(4-Nitrophenyl)azetidin-3-ol: Lacks the fluorine atoms, resulting in different chemical properties and applications.
1-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol:
The uniqueness of this compound lies in its combination of the azetidine ring, hydroxyl group, and 2,6-difluoro-4-nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919300-10-0 |
|---|---|
Fórmula molecular |
C9H8F2N2O3 |
Peso molecular |
230.17 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2 |
Clave InChI |
XMIVQOXTPITAMR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



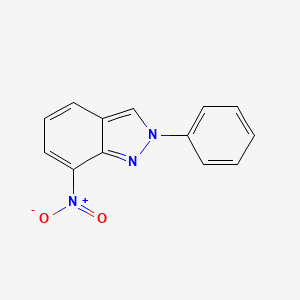

![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)

![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)


